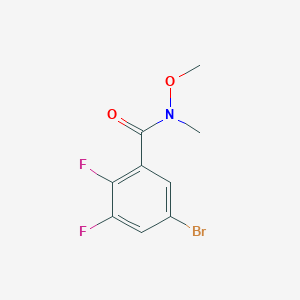
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
Descripción general
Descripción
5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 1600511-62-3 . It has a molecular weight of 280.07 .
Molecular Structure Analysis
The InChI code for 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.07 . It should be stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which show high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medical research and applications (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodology in Organic Chemistry
Hirokawa et al. (2000) describe an efficient synthesis process for creating bromo-methoxy-methylaminopyridine carboxylic acid, a potent antagonist for certain dopamine and serotonin receptors. This research illustrates the importance of novel synthetic routes in developing pharmacologically active compounds, which could be relevant for the synthesis and applications of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide (Hirokawa, Horikawa, & Kato, 2000).
Antioxidant Properties of Marine-Derived Compounds
Li et al. (2012) identified new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against radicals. This suggests potential applications of similar bromophenol compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Antibacterial Applications
Research by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides indicated that these compounds possess moderate to strong antibacterial activity against several bacterial strains. This points to the potential use of structurally related compounds, like 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide, in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Mecanismo De Acción
Target of Action
It is structurally related to n-methylbenzamide, which is known to be a potent inhibitor of pde10a (phosphodiesterase 10a), a protein abundant only in brain tissue .
Mode of Action
If we consider its structural similarity to n-methylbenzamide, it might interact with its target protein (like pde10a) and inhibit its function
Biochemical Pathways
Based on its potential inhibition of pde10a, it could impact the camp and cgmp signaling pathways, which are regulated by phosphodiesterases .
Result of Action
Structurally related compounds have shown antibacterial activity, suggesting that this compound might also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, the compound is recommended to be stored in a refrigerated environment , indicating that temperature could affect its stability.
Propiedades
IUPAC Name |
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)6-3-5(10)4-7(11)8(6)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXPSURYFJAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC(=C1)Br)F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-difluoro-N-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

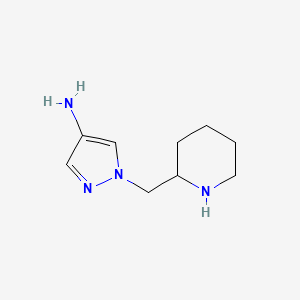
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)

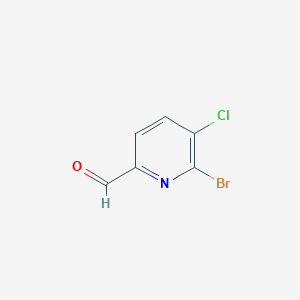


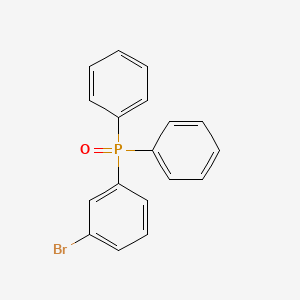
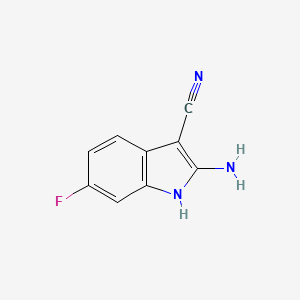
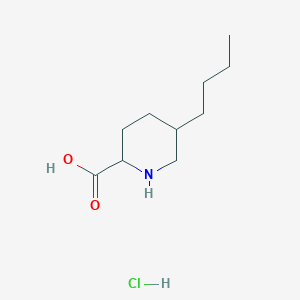
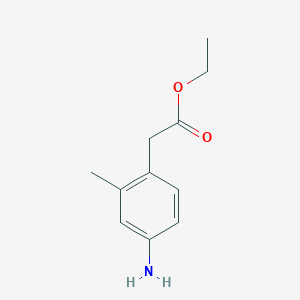
![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)
